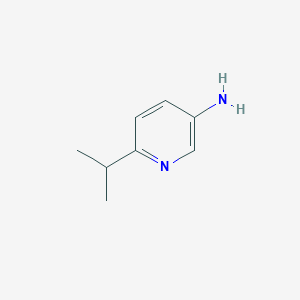

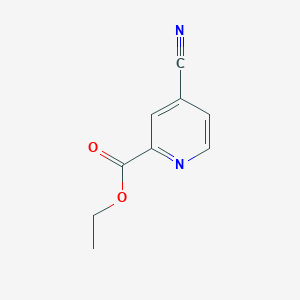

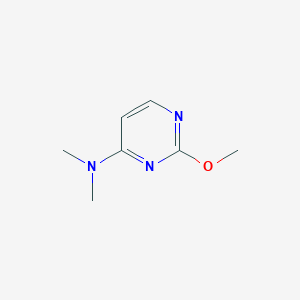

![molecular formula C12H16ClN3O4 B1356787 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 903130-30-3](/img/structure/B1356787.png)

7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazine-2-carboxylic acid, which is the active metabolite of the antitubercular drug pyrazinamide .

Synthesis Analysis

The synthesis of this compound involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . It is also used as a rigid linker in PROTAC development for targeted protein degradation .Molecular Structure Analysis

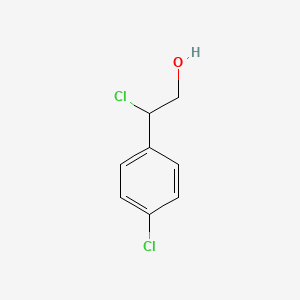

The molecular structure of this compound is complex, with a molecular formula of C12H16BrN3O4 . It contains a pyrrole ring and a pyrazine ring .Scientific Research Applications

Protein Degrader Building Blocks

This compound is useful as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Benzodiazepine Receptor Agonists

Compounds in the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine class, which includes the compound , are important as benzodiazepine receptor agonists . These receptors are a class of GABA receptors, which are a group of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Antiviral Agents

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine class of compounds also have potential applications as antiviral agents . They could be used in the treatment of diseases caused by viruses .

Calcium Channel Blockers

These compounds are also important as calcium channel blockers . Calcium channel blockers are a group of medications that disrupt the movement of calcium through calcium channels, which are present in the muscle cells of the cardiac tissue and the smooth muscle of the vascular system .

Sleep-Promoting Activity

There is evidence that compounds in this class have sleep-promoting activity . This was assessed in a Wistar rat electroencephalographic model as a reduction of time spent in active wake at 100 mg/kg, po measured over 12 hrs relative to vehicle-treated control .

Research Chemical

This compound is also a useful research chemical . It can be used in various types of scientific research, including the development of new drugs and the study of biological processes .

Safety and Hazards

properties

IUPAC Name |

3-chloro-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O4/c1-12(2,3)20-11(19)15-4-5-16-7(6-15)14-8(9(16)13)10(17)18/h4-6H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAJUVQRVUHWJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Cl)C(=O)O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592058 |

Source

|

| Record name | 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |

CAS RN |

903130-30-3 |

Source

|

| Record name | 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.